molecular formula C9H18N2O2S B1523907 tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate CAS No. 1249334-34-6

tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate

Cat. No.: B1523907
CAS No.: 1249334-34-6
M. Wt: 218.32 g/mol
InChI Key: KCAQBVSLRUYKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(carbamothioylmethyl)-N-ethylcarbamate (CAS: 1303890-55-2) is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, an ethyl substituent, and a carbamothioylmethyl functional group. Its molecular formula is C₁₁H₂₁N₃O₂S (calculated based on structural analogs in ), with a molecular weight of 283.37 g/mol. The compound is primarily utilized in organic synthesis as a protected intermediate, particularly in pharmaceutical and agrochemical research, where the carbamothioyl group may confer unique reactivity or biological activity.

Key structural features include:

  • tert-Butyl carbamate: Provides steric protection for amine groups, enhancing stability during synthetic steps .
  • Ethyl substituent: Contributes to lipophilicity and modulates electronic effects.

Properties

IUPAC Name

tert-butyl N-(2-amino-2-sulfanylideneethyl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-5-11(6-7(10)14)8(12)13-9(2,3)4/h5-6H2,1-4H3,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAQBVSLRUYKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=S)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate, enabling comparative analysis of their properties and applications.

tert-Butyl N-[4-(carbamothioylmethyl)phenyl]carbamate (CAS: 62667049)

  • Molecular Formula : C₁₃H₁₈N₂O₂S
  • Hydrogen-bonding: The phenyl-carbamothioylmethyl group forms intramolecular hydrogen bonds (e.g., N–H···S=C), as inferred from analogous structures in . Applications: Likely used in materials science for crystal engineering due to its planar aromatic system.
Property Target Compound Phenyl Analog (CAS: 62667049)
Molecular Weight 283.37 g/mol 278.36 g/mol
Solubility (Predicted) Moderate in DCM Low in polar solvents
Hydrogen Bond Donors 2 2
Key Functional Group Carbamothioyl Carbamothioyl + Phenyl

tert-Butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate (CAS: NE53556)

  • Molecular Formula : C₁₄H₂₂N₄O₂S (estimated from )
  • Key Differences: Incorporates a pyridin-3-yl group instead of a simple methyl, introducing a heterocyclic aromatic system. Applications: Suited for metal coordination or as a precursor in medicinal chemistry due to pyridine’s bioactivity.
Property Target Compound Pyridinyl Analog (CAS: NE53556)
Molecular Weight 283.37 g/mol 334.42 g/mol
Heteroatoms S, N, O S, N, O (additional N in pyridine)
Bioactivity Potential Moderate High (pyridine moiety)

tert-Butyl N,N-diallylcarbamate (CAS: 151259-38-0)

  • Molecular Formula: C₁₁H₁₉NO₂
  • Key Differences :
    • Diallyl groups replace the ethyl and carbamothioylmethyl substituents.
    • Reactivity : Allyl groups enable polymerization or Diels-Alder reactions, absent in the target compound.
    • Stability : Less stable under acidic conditions due to the absence of sulfur’s electron-donating effects.
Property Target Compound Diallyl Analog (CAS: 151259-38-0)
Molecular Weight 283.37 g/mol 197.27 g/mol
Functional Groups Carbamothioyl Allyl + Carbamate
Thermal Stability High Moderate (allyl decomposition)

tert-Butyl N-(2-aminoethyl)-N-ethylcarbamate (CAS: 105628-63-5)

  • Molecular Formula : C₉H₂₀N₂O₂
  • Key Differences :
    • Lacks the carbamothioyl group , replacing it with a primary amine.
    • Reactivity : The free amine enables nucleophilic substitution, contrasting with the thioamide’s nucleophilic sulfur.
    • Applications : Used in peptide synthesis as a Boc-protected diamine.
Property Target Compound Amine Analog (CAS: 105628-63-5)
Molecular Weight 283.37 g/mol 188.27 g/mol
Hydrogen Bond Acceptors 4 3
Key Reactivity Thioamide Primary amine

Structural and Functional Insights

Hydrogen Bonding and Crystal Packing

  • The carbamothioyl group in the target compound participates in N–H···S=C hydrogen bonds , analogous to the N–H···O=C interactions observed in tert-butyl N-hydroxycarbamate (). These bonds influence crystal packing and solubility.
  • Comparatively, the phenyl analog () may exhibit stronger intermolecular interactions due to aromatic stacking, while the pyridinyl analog () could engage in metal coordination.

Biological Activity

Tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, drawing upon diverse sources to present a comprehensive overview.

  • Molecular Formula : C₉H₁₈N₂O₂S
  • Molecular Weight : 202.32 g/mol
  • CAS Number : Not specifically listed in the results but can be derived from its structural formula.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with thioketones or related compounds. The process may include several steps, including protection and deprotection strategies to ensure the stability of the functional groups involved.

Antimicrobial Activity

Research indicates that derivatives of carbamate compounds exhibit significant antimicrobial properties. For instance, a study on similar compounds demonstrated their effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus using microdilution broth susceptibility assays . These findings suggest that this compound may possess comparable antimicrobial activity.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The Artemia salina lethality assay has been employed in studies to determine the cytotoxic effects of carbamate derivatives. Results indicated that while some compounds exhibited potent antibacterial activity, they also showed low toxicity levels, making them promising candidates for further development .

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the presence of the carbamothioyl group may enhance its interaction with microbial enzymes or cell membranes, disrupting normal cellular functions.

Case Studies

StudyCompoundBiological ActivityMethod UsedKey Findings
Tert-butyl derivativesAntibacterialMicrodilution broth assayEffective against E. coli, low toxicity
Related carbamateCytotoxicityArtemia salina assayHigh activity with low toxicity observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.